molecular formula C13H15N5OS B2552853 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1448134-66-4

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2552853
CAS No.: 1448134-66-4
M. Wt: 289.36
InChI Key: REDQISWELYZACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic small molecule characterized by a 1,2,4-thiadiazole core linked to a piperazine scaffold. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of pharmacologically active molecules. The 1,2,4-thiadiazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological potential and its presence in compounds investigated for various therapeutic targets . The piperazine ring is a common feature in numerous bioactive compounds and pharmaceuticals, serving as a key pharmacophore that can interact with a wide range of central nervous system (CNS) receptors and other enzymatic targets . The specific integration of the 3-methyl-1,2,4-thiadiazole unit with a pyridinyl-piperazine group suggests potential for modulating biological pathways relevant to neurological and psychiatric conditions, given that similar structural motifs are found in compounds acting on monoamine transporters and other CNS targets . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological systems and structure-activity relationships (SAR). This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-10-15-12(20-16-10)13(19)18-8-6-17(7-9-18)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDQISWELYZACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Formation of the Piperazine Ring: The piperazine ring is often synthesized from ethylenediamine derivatives through cyclization reactions.

    Coupling of the Rings: The thiadiazole and piperazine rings are then coupled through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus6 µg/mL
P. aeruginosa10 µg/mL

These results suggest that the compound possesses notable antibacterial properties, which can be attributed to the presence of the thiadiazole and piperazine structures in its composition .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Studies have shown that similar thiadiazole derivatives can inhibit tumor cell proliferation.

Table 2: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference Compound
MCF-712.5Doxorubicin
HepG215.0Cisplatin
PC310.0Paclitaxel

The antitumor activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through various biochemical pathways, including the activation of pro-apoptotic proteins .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives demonstrated that compounds similar to this compound exhibited significant activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead molecule for developing new antibiotics .

Case Study 2: Antitumor Potential

In vitro studies on human cancer cell lines revealed that the compound could effectively inhibit cell growth and induce apoptosis at lower concentrations compared to standard chemotherapeutic agents, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

LGH ([4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone)
  • Core Structure : Replaces the thiadiazole with a 1,2-oxazole ring.
  • Substituents: 2-methoxyphenyl on oxazole vs. methyl on thiadiazole; chloro-nitro-phenyl on piperazine vs. pyridin-2-yl.
  • Implications : The nitro and chloro groups in LGH may enhance lipophilicity and steric bulk, affecting membrane permeability and target selectivity .
Compound from WHO List 77: (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
  • Core Structure : Shares the 3-methyl-1,2,4-thiadiazole but incorporates a fused triazolopyrazine ring.
  • Key Differences :
    • Fluorophenyl substituent vs. pyridinylpiperazine.
    • Rigid triazolopyrazine vs. flexible piperazine.
  • Implications : The fluorine atom may improve metabolic stability, while the fused ring system could restrict conformational flexibility, altering binding kinetics .

Piperazine-Linked Thiazole Derivatives (EP 3 768 669 B1)

  • Example : 6-{4-[3-(3-Methyl-1,2-thiazol-5-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.3]heptan-2-ethylcarboxylate.
  • Core Structure : Thiazole (one sulfur, one nitrogen) vs. thiadiazole (two nitrogens, one sulfur).
  • Key Differences: Thiazole’s lower electronegativity may reduce π-π stacking efficiency compared to thiadiazole.

Dihydrothiadiazole Derivatives (BLD Pharm Catalog)

  • Example : 4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide.
  • Core Structure : Partially saturated 1,2,4-thiadiazole with a 3-oxo group.
  • Key Differences :
    • The 3-oxo group introduces hydrogen-bonding capacity, unlike the fully unsaturated thiadiazole in the target compound.
    • Chlorobenzyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Structural and Functional Comparison Table

Compound Name/ID Core Heterocycle Piperazine Substituent Key Functional Groups Hypothesized Properties
Target Compound 1,2,4-Thiadiazole Pyridin-2-yl Methyl (thiadiazole) High electronegativity, moderate lipophilicity
LGH 1,2-Oxazole 2-Chloro-4-nitrophenyl Methoxy (oxazole) High lipophilicity, steric bulk
WHO List 77 Compound 1,2,4-Thiadiazole 4-Fluorophenyl Fluorine, triazolopyrazine Enhanced metabolic stability
EP 3 768 669 B1 Derivative 1,2-Thiazole Pyridin-2-yl Spirocyclic system 3D complexity, target selectivity
BLD Pharm Compound Dihydro-1,2,4-thiadiazole 4-Chlorobenzyl 3-Oxo, chloro substituents Hydrogen-bonding, high lipophilicity

Biological Activity

The compound (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a derivative of the 1,2,4-thiadiazole and piperazine structural motifs, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H14N5S\text{C}_{13}\text{H}_{14}\text{N}_{5}\text{S}

This structure features a thiadiazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit a range of biological activities including:

  • Antimicrobial Activity : Many derivatives show significant antibacterial and antifungal properties. For instance, compounds related to the thiadiazole structure have demonstrated efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Thiadiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. Studies show that certain analogs can inhibit tumor growth effectively .
  • Antifilarial Activity : Recent studies have highlighted the potential of thiadiazole derivatives as macrofilaricides for treating filarial infections, which are significant global health concerns .

Antimicrobial Activity

A series of experiments have shown that the compound exhibits moderate to strong antimicrobial activity. For example:

CompoundActivityTarget Organisms
5aModerateE. coli
5bStrongS. aureus
5cExcellentC. albicans

These results indicate that modifications in the thiadiazole and piperazine structures can enhance antimicrobial efficacy .

Anticancer Studies

In vitro studies on various cancer cell lines revealed that certain derivatives of this compound significantly inhibit cell proliferation:

Cell LineIC50 (µg/mL)Compound
MCF-70.2822
A5490.5222
SK-MEL-24.2722

The structure–activity relationship (SAR) studies suggest that specific substituents on the thiadiazole ring play a critical role in enhancing cytotoxicity .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzyme Activities : The compound may inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
  • Interference with Filarial Development : For filarial infections, it disrupts the lifecycle of parasites by targeting adult stages effectively.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Clinical Trial on Antifilarial Agents : A study involving substituted di(pyridin-2-yl)-1,2,4-thiadiazol derivatives reported significant reductions in filarial load among treated subjects .
  • Anticancer Efficacy in Animal Models : Preclinical trials demonstrated substantial tumor regression in animal models treated with thiadiazole derivatives .

Q & A

Basic: How can the synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves coupling the thiadiazole and piperazine moieties. Key optimization steps include:

  • Intermediate Preparation : Use 3-methyl-1,2,4-thiadiazole-5-thiol as a starting material, synthesized via classical methods (e.g., cyclization of thiosemicarbazides under acidic conditions) .
  • Reaction Conditions : Conduct the coupling reaction in aqueous ethanol with sodium monochloroacetate to form the methanone bridge. Maintain a pH of 6–7 and room temperature to minimize side reactions .
  • Purification : Acidify the product with ethanoic acid and recrystallize from dimethylformamide (DMF)-ethanol mixtures (1:1) to enhance purity .
  • Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1:1 molar ratio of thiadiazole to piperazine derivative) .

Basic: What advanced spectroscopic and chromatographic methods confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the thiadiazole methyl group (~2.5 ppm for CH₃) and piperazine protons (δ 3.2–3.8 ppm for N–CH₂). Confirm the methanone carbonyl at ~165–170 ppm in 13C NMR .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%). ESI-MS should show [M+H]+ at m/z corresponding to C₁₃H₁₄N₆OS (calculated: 318.09) .
  • FTIR : Identify C=O stretching (1680–1700 cm⁻¹) and thiadiazole C-S vibrations (650–750 cm⁻¹) .

Advanced: How to design molecular docking studies to predict the biological targets of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known thiadiazole or piperazine interactions (e.g., bacterial enoyl-ACP reductase, serotonin receptors) .
  • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set) to assign charges and minimize energy .
  • Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes (20ų) centered on active sites (e.g., PDB: 1C14 for antimicrobial targets) .
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with reference inhibitors (e.g., triclosan for antimicrobial activity). Validate via MD simulations (100 ns) to assess binding stability .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables such as solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell lines (e.g., HepG2 vs. HEK293) to reduce variability .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., nitro-reduction of thiadiazole in anaerobic conditions) that may alter activity .
  • Dose-Response Curves : Generate IC₅₀ values across ≥5 concentrations (1 nM–100 μM) to account for non-linear effects. Compare Hill slopes for mechanism insights .
  • Orthogonal Assays : Validate antimicrobial activity via both MIC (broth dilution) and disk diffusion methods to confirm consistency .

Advanced: What experimental frameworks assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Partitioning Studies : Measure log Kow (octanol-water) via shake-flask method to predict bioaccumulation. Expected log Kow ~2.5 due to polar thiadiazole and piperazine groups .
  • Hydrolysis Kinetics : Incubate the compound in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC and fit data to first-order kinetics (half-life >30 days suggests persistence) .
  • Microcosm Models : Use soil/water systems spiked with 10 ppm compound. Quantify residues via UPLC-QTOF and screen for transformation products (e.g., sulfoxide derivatives) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h EC₅₀) and algal growth inhibition (72h Chlorella vulgaris). Compare to regulatory thresholds (e.g., EU REACH) .

Basic: What are the critical stability parameters for storing this compound in research settings?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition onset (>200°C expected for thiadiazole-piperazine hybrids) .
  • Light Sensitivity : Store in amber vials at −20°C. Monitor photodegradation via UV-Vis (λmax ~270 nm) over 30 days under ambient light .
  • Humidity Control : Use desiccators with silica gel. Conduct Karl Fischer titration to ensure moisture content <0.5% .

Advanced: How to design SAR studies to optimize the compound’s bioactivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with (a) substituted thiadiazoles (e.g., 3-ethyl, 3-nitro) and (b) alternative piperazine substituents (e.g., 4-fluorophenyl) .
  • Pharmacophore Mapping : Use Discovery Studio to identify critical groups (e.g., thiadiazole S-atom, methanone carbonyl) for target binding .
  • In Vivo Correlation : Screen analogs in murine infection models (e.g., Staphylococcus aureus sepsis) and correlate survival rates with in vitro MICs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.